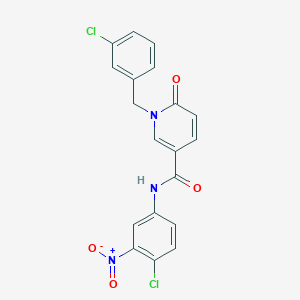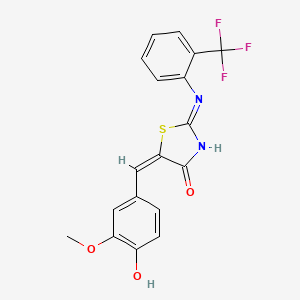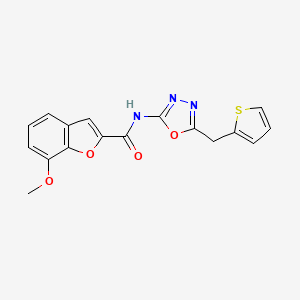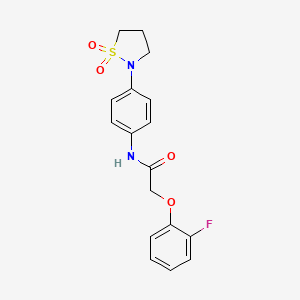
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Thiazolidin-2,4-Dione Scaffold : The compound belongs to the thiazolidin-2,4-dione family, also known as glitazones . This scaffold consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3. Additionally, it contains two carbonyl functional groups at positions 2 and 4 .
Synthesis Analysis
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Oxazolidinone derivatives, including compounds with structures similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide, have been evaluated for their antimicrobial properties. These studies have shown that oxazolidinone analogs exhibit broad-spectrum antibacterial activities against a variety of clinically important pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus spp., and Mycobacterium tuberculosis. The compounds demonstrate potent in vitro activities and a low potential for the development of resistance (Zurenko et al., 1996).
Radioligand Development for PET Imaging
Research into novel radioligands for positron emission tomography (PET) imaging has included derivatives structurally related to this compound. These compounds, such as [18F]DPA-714, are used for imaging the translocator protein (18 kDa) in models of neuroinflammation and have shown promising results in biodistribution and metabolism studies in both animal models and humans (Peyronneau et al., 2013).
Synthesis and Antibacterial Evaluation
The synthesis and evaluation of isoxazolinyl oxazolidinones have been explored, revealing that these compounds possess significant antibacterial activity against resistant Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Varshney et al., 2009).
Herbicidal Activity
Derivatives of this compound have been studied for their herbicidal activities. Novel compounds with modifications in this chemical structure showed promising herbicidal effects against various dicotyledonous weeds, indicating potential agricultural applications (Wu et al., 2011).
Pharmaceutical Formulation and Drug Delivery
Studies on the polymorphism of linezolid, a drug structurally related to the compound , have provided insights into its physical properties, including crystal structure and solubility. Such research is crucial for optimizing pharmaceutical formulations and enhancing drug delivery mechanisms (Maccaroni et al., 2008).
Eigenschaften
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-15-4-1-2-5-16(15)24-12-17(21)19-13-6-8-14(9-7-13)20-10-3-11-25(20,22)23/h1-2,4-9H,3,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJRUWPVTOSMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

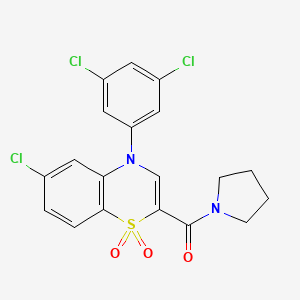
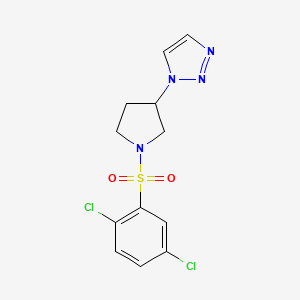

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912791.png)
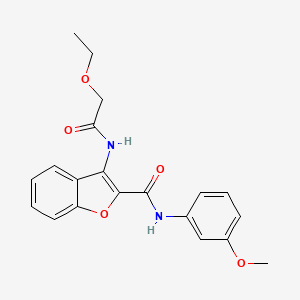
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2912794.png)
![8-(2-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2912795.png)
![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2912796.png)
